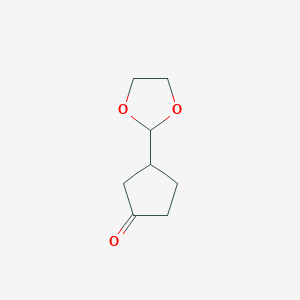

Cyclopentanone, 3-(1,3-dioxolan-2-yl)-

CAS No.: 202120-83-0

Cat. No.: VC16551615

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 202120-83-0 |

|---|---|

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | 3-(1,3-dioxolan-2-yl)cyclopentan-1-one |

| Standard InChI | InChI=1S/C8H12O3/c9-7-2-1-6(5-7)8-10-3-4-11-8/h6,8H,1-5H2 |

| Standard InChI Key | AHPYLAAHRBXJMI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)CC1C2OCCO2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cyclopentanone, 3-(1,3-dioxolan-2-yl)- features a five-membered cyclopentanone ring substituted at the 3-position with a 1,3-dioxolane group. The dioxolane moiety consists of a five-membered ring containing two oxygen atoms at the 1- and 3-positions, creating a cyclic acetal structure. This configuration introduces significant steric and electronic effects, influencing both reactivity and physical properties.

The IUPAC name, 3-(1,3-dioxolan-2-yl)cyclopentan-1-one, reflects the positional relationship between the ketone and acetal groups. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| InChI | InChI=1S/C8H12O3/c9-7-2-1-6(5-7)8-10-3-4-11-8/h6,8H,1-5H2 |

| CAS Registry | 202120-83-0 |

Physicochemical Characteristics

While experimental data on melting/boiling points remain unpublished, computational models predict moderate polarity due to the ketone and ether oxygen atoms. The dioxolane group enhances solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). LogP values estimated at ~1.5 suggest balanced lipophilicity, suitable for crossing biological membranes in pharmacological contexts .

Synthesis and Manufacturing

Catalytic Acetalization

The primary synthesis route involves acid-catalyzed acetal formation between cyclopentanone and 1,2-ethanediol. Brönsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·Et₂O) facilitate nucleophilic attack by the diol’s hydroxyl groups on the carbonyl carbon, followed by cyclization to form the dioxolane ring. Typical conditions include:

-

Temperature: 60–80°C

-

Catalyst Loading: 1–5 mol%

-

Yield: 70–85% after purification

This method parallels protocols for synthesizing structurally related dioxolane derivatives, such as 1-(1,3-dioxolan-2-yl)cyclopentan-1-ol .

Side Reactions and Optimization

Competing aldol condensation of cyclopentanone can occur under prolonged heating, necessitating strict temperature control. Microwave-assisted synthesis has been proposed to reduce reaction times and improve selectivity .

Applications in Organic Synthesis

Nucleophilic Additions

The cyclopentanone carbonyl group undergoes nucleophilic additions with Grignard reagents or organolithium compounds. For example, methylmagnesium bromide reacts to form tertiary alcohols, while the dioxolane remains intact due to its kinetic stability under basic conditions.

Ring-Opening Functionalization

Acid hydrolysis of the dioxolane moiety regenerates the parent diol, enabling sequential protection-deprotection strategies in multi-step syntheses. This approach is critical in constructing fragrances like Magnolione®, where cis-selective cyclization is required .

Research Gaps and Future Directions

Mechanistic Studies

The compound’s behavior under photolytic or electrochemical conditions remains unexplored. Time-resolved spectroscopy could elucidate excited-state dynamics relevant to photocatalysis.

Material Science Applications

Hybrid organic-inorganic frameworks incorporating the dioxolane group might exhibit tunable porosity for gas storage. Preliminary molecular dynamics simulations suggest a theoretical surface area of 400–600 m²/g.

Toxicology Profiling

No in vivo toxicity data exist. Acute oral LD₅₀ studies in rodent models are needed to assess safety for potential pharmaceutical use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume